Benzylpenicillin Impurity 11

Antibiotic Impurity Profiling Pharmacopeial Reference Standard Structural Elucidation

Generic ANDA filers face rejection when using non-pharmacopeial impurity standards-misidentification of process impurities like Penicillin F leads to failed HPLC method validation and regulatory delays. Benzylpenicillin Impurity 11 (CAS 118-53-6) is the official EP Benzylpenicillin Potassium Impurity G and Benzathine Benzylpenicillin EP Impurity H reference standard, supplied as a characterized solid with a Certificate of Analysis. • Enables accurate HPLC specificity and resolution from the Benzylpenicillin API peak for system suitability testing • Supports ICH Q3A-compliant impurity quantification at qualification thresholds (≤0.15%) • Mandatory for ANDA/NDA regulatory submissions per EP and USP monographs Procure with verified ≥95% purity, shipped under cold-chain integrity.

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
CAS No. 118-53-6
Cat. No. B086273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylpenicillin Impurity 11
CAS118-53-6
Synonymspenicillin F
penicillin F, ammonia salt(2S-(2alpha,5alpha,6beta))-isome
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
InChIInChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1
InChIKeyQRLCJUNAKLMRGP-JFGNBEQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylpenicillin Impurity 11 (Penicillin F) Profile


Benzylpenicillin Impurity 11 (CAS 118-53-6), also known as Penicillin F or 2-pentenylpenicillin, is a naturally occurring β-lactam antibiotic impurity derived from the fermentation process of Penicillium notatum . It possesses a core penam structure with a 3-hexenoyl side chain (C14H20N2O4S, MW 312.38) . This compound serves as a critical pharmacopeial reference standard, listed as Benzylpenicillin Potassium EP Impurity G and Benzathine Benzylpenicillin EP Impurity H . It is typically supplied as a solid with a reported melting point of 204-205°C (decomposition) and is often stored at -20°C [1].

Benzylpenicillin Impurity 11: Substitution Failure


In the context of pharmaceutical analysis and regulatory submissions, Benzylpenicillin Impurity 11 cannot be generically substituted with other penicillin impurities or related compounds. Pharmacopeial monographs, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate specific impurity standards for the accurate identification and quantification of related substances in Benzylpenicillin drug substances and products . Impurity 11 (Penicillin F) is a process-related impurity with a distinct molecular structure (C14H20N2O4S) and chromatographic behavior that differs from degradation products like penicilloic acids or other side-chain variants [1]. Using an incorrect standard would lead to inaccurate method validation, potential false positives or negatives, and ultimately, regulatory non-compliance during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) reviews . The following quantitative evidence demonstrates its specific differentiation.

Benzylpenicillin Impurity 11: Quantitative Evidence


Aliphatic Side Chain Structural Difference

Benzylpenicillin Impurity 11 (Penicillin F) is structurally distinct from the main drug Benzylpenicillin (Penicillin G). While Benzylpenicillin contains a benzyl side chain (C16H18N2O4S, MW 334.39), Impurity 11 possesses a 3-hexenoyl side chain (C14H20N2O4S, MW 312.38) . This structural difference directly impacts its chromatographic retention and spectral properties, making it a unique marker for process control. Its identification as EP Impurity G and EP Impurity H further solidifies its regulatory significance .

Antibiotic Impurity Profiling Pharmacopeial Reference Standard Structural Elucidation

HPLC Resolution by Aliphatic Side Chain

In a study analyzing penicillins with C4 to C10 aliphatic side chains using reversed-phase HPLC, distinct retention times were observed, enabling separation from structurally related compounds [1]. While this study did not directly include Penicillin F, its methodology for separating penicillins with varying side-chain lengths (C4-C10) demonstrates the feasibility of resolving Penicillin F (which has a C6 side chain) from other impurities. The study reported retention times for C4 to C10 penicillins ranging from 2.5 to 28.2 min, with Benzylpenicillin (Penicillin G, a C7 side chain) at 3.3 min [1]. This supports the necessity of a specific standard for Penicillin F to establish its unique retention time in a validated method.

HPLC Method Development Pharmaceutical Quality Control Impurity Separation

Purity and Analytical Characterization

Commercially available Benzylpenicillin Impurity 11 standards are supplied with defined purity levels and comprehensive analytical documentation, which are critical for regulatory use [1]. For instance, CATO Research Chemicals offers this standard with a purity of >95% and provides full characterization including HPLC, NMR, and MS data [1]. QCS offers a standard with 95% purity, and other vendors provide material with up to 99% purity . This level of characterization, often conducted under ISO 17034 accreditation, directly supports method validation and ANDA/NDA submissions .

Reference Standard Procurement Analytical Method Validation Regulatory Submission (ANDA/NDA)

Benzylpenicillin Impurity 11: Application Scenarios


Stability-Indicating HPLC Methods

Benzylpenicillin Impurity 11 is an essential component in the development and validation of stability-indicating HPLC methods for Benzylpenicillin drug substance and drug product. As a structurally distinct process impurity, it is used to determine system suitability and to establish the method's specificity and resolution from the main API peak . The ability to separate Penicillin F from Benzylpenicillin and other related substances is critical for accurate quantification of impurity profiles during forced degradation and long-term stability studies .

ANDAs and Regulatory Filings

For generic pharmaceutical manufacturers, the procurement and use of Benzylpenicillin Impurity 11 as a reference standard is mandatory for Abbreviated New Drug Applications (ANDAs). Regulatory agencies require the identification and control of specified impurities, including those listed in pharmacopeial monographs (e.g., EP Impurity G) . The quantitative data derived from this standard, supported by a Certificate of Analysis (COA), provides the necessary evidence for establishing impurity limits and ensuring batch-to-batch consistency, which is a cornerstone of regulatory approval .

Impurity Profiling and Process Control

During the fermentation and downstream processing of Benzylpenicillin, monitoring the levels of process-related impurities like Penicillin F is crucial for quality assurance. Benzylpenicillin Impurity 11 serves as a key marker for optimizing purification steps and ensuring the final API meets stringent purity specifications . Its unique chromatographic signature allows process chemists to track its removal and ensure it is controlled below the qualification threshold (e.g., 0.15% per ICH Q3A guidelines), thereby guaranteeing the safety and efficacy of the final drug product.

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